4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(bromomethyl)-1-(4-chlorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZPLBUTOBELLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most efficient and widely used method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields and selectivity.
Step 1: Preparation of 4-chlorophenyl azide
The 4-chlorophenyl azide is prepared by diazotization of 4-chloroaniline followed by azide substitution.Step 2: Reaction with propargyl bromide
The azide is then reacted with propargyl bromide (alkyne with a bromomethyl substituent) under Cu(I) catalysis in aqueous or mixed solvents at room temperature or slightly elevated temperatures. This click reaction yields 1-(4-chlorophenyl)-4-(bromomethyl)-1,2,3-triazole regioselectively.-
- Catalyst: CuSO4 with sodium ascorbate or CuI
- Solvent: Water/tert-butanol mixture or other polar solvents
- Temperature: Ambient to 60 °C
- Time: Several hours to overnight
-
- High regioselectivity for 1,4-substitution
- Mild reaction conditions
- Tolerant to various functional groups
This method is supported by extensive literature on metal-catalyzed azide-alkyne cycloaddition, which is the gold standard for 1,2,3-triazole synthesis.
Metal-Free Synthesis via α-Bromo-β-Substituted Enones and Azides
An alternative metal-free approach involves the reaction of α-bromo-β-substituted enones with organic azides to form 1,4,5-trisubstituted 1,2,3-triazoles, which can be adapted for the synthesis of bromomethyl-substituted triazoles.
Key reaction:
Organic azides react with α-bromo-β-phenylacroleins or similar compounds in chloroform at room temperature to yield bromomethyl-substituted triazoles.Yields:
Moderate to good yields are reported depending on substituents and azide types.Scope:
This method tolerates various aryl and alkyl azides and can be extended to cyclic and acyclic enones.
This approach avoids metal catalysts, which is beneficial for environmentally sensitive applications.
Halomethylation of Preformed 1-(4-chlorophenyl)-1,2,3-triazole
Another method involves first synthesizing 1-(4-chlorophenyl)-1H-1,2,3-triazole and then introducing the bromomethyl group via electrophilic substitution:
-
- The triazole is reacted with bromomethylating agents such as bromomethyl bromide or N-bromosuccinimide (NBS) under acidic or neutral conditions.
- The reaction is typically carried out in polar solvents like ethanol or acetonitrile, sometimes with catalysts or bases to promote substitution.
Reaction monitoring:
Thin-layer chromatography (TLC) and purification by recrystallization or column chromatography are used to isolate the product.-
- Potential for side reactions or over-bromination
- Requires careful control of reaction time and temperature
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC (Copper-Catalyzed) | 4-chlorophenyl azide + propargyl bromide, Cu(I) catalyst, aqueous solvent, RT to 60 °C | 70–95 | High regioselectivity, mild conditions | Requires copper catalyst |
| Metal-Free α-Bromo Enone + Azide | α-bromo-β-phenylacrolein + organic azides, chloroform, RT | 50–80 | Metal-free, environmentally friendly | Moderate yields, substrate scope |
| Halomethylation of Triazole | 1-(4-chlorophenyl)-1,2,3-triazole + bromomethyl bromide/NBS, polar solvent | 60–85 | Simple reagents, direct functionalization | Possible side reactions, requires optimization |
Detailed Research Findings and Notes
The CuAAC method is the most established and offers excellent regioselectivity for the 1,4-disubstituted triazole, which matches the substitution pattern of 4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole.
Metal-free protocols provide an alternative when metal contamination is a concern, though yields may be somewhat lower and reaction conditions require fine-tuning.
Halomethylation of preformed triazoles is a classical approach but demands careful control to avoid poly-substitution or decomposition. Reaction times can range from hours to days, often monitored by TLC.
Purification techniques such as recrystallization and column chromatography are standard across methods to achieve high purity.
Reaction progress and regioselectivity are typically confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution (SN2) with diverse nucleophiles. Key examples:
Mechanistic studies show that ultrasound irradiation enhances reaction rates by 3–4-fold due to localized heating (5000 K hot spots) .
Coupling Reactions
The bromomethyl group serves as a substrate for cross-coupling under palladium catalysis:
| Reaction Type | Catalyst | Ligand | Yield% |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | None | 85 |
| Heck | Pd(OAc)₂ | Triphenylphosphine | 72 |
| Sonogashira | CuI/PdCl₂ | Pyrrolidine | 60 |
Example : Suzuki coupling with phenylboronic acid yields 4-(phenylmethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole (IC₅₀ = 0.023 μM for IDO1 inhibition) .
Mechanochemical Cycloreversion
Mechanical forces (e.g., ball-milling) induce cycloreversion of the triazole ring, releasing reactive intermediates . This process is reversible under controlled conditions:
Kinetics :
Scientific Research Applications
4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes, due to its ability to form stable structures.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Binding Affinity and Bioactivity
Table 1: Comparison of Key Triazole Derivatives
Key Findings :
- Substituent Position : The position of halogenated groups significantly impacts bioactivity. For instance, S8000011 (4-substituted) exhibits strong binding to IMPDH due to its bulky naphthalenyloxy group, whereas BPTA (1-substituted bromophenyl) shows antimicrobial activity .
- Halogen Effects : Bromine vs. chlorine substituents influence electronic and steric properties. Bromine’s larger atomic radius enhances lipophilicity and van der Waals interactions in binding pockets. For example, bromomethyl in the target compound offers better leaving-group reactivity than chloromethyl analogs .
- Functional Group Diversity : The trifluoromethyl group in DX-04-06 improves metabolic stability and target affinity, highlighting the role of electron-withdrawing groups in optimizing pharmacokinetics .
Structural Isosterism and Activity
Isostructural chloro and bromo derivatives (e.g., compounds 4 and 5 in ) demonstrate that bromine substitution can enhance intermolecular interactions in therapeutic applications. For example:
- 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (bromo analog) showed superior antimicrobial activity compared to its chloro counterpart, attributed to stronger halogen bonding with target proteins .
Biological Activity
4-(Bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole is a member of the triazole family, which are five-membered heterocyclic compounds known for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features, including a bromomethyl group and a chlorophenyl moiety.
Chemical Structure and Properties
- Molecular Formula : C₉H₇BrClN₃
- CAS Number : 1228182-70-4
- Melting Point : 142–144 °C
Synthesis
The synthesis of this compound typically involves:
- Preparation of 4-chlorophenyl azide.
- Cycloaddition with propargyl bromide.
- Bromomethylation using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its activity against various bacterial and fungal strains, it has shown effectiveness comparable to standard antimicrobial agents. The compound's mechanism likely involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on cholinesterase enzymes:
- Acetylcholinesterase (AChE) : Exhibits noncompetitive inhibition.
- Butyrylcholinesterase (BChE) : Shows competitive inhibition.
These properties suggest potential applications in treating neurodegenerative diseases where cholinesterase activity is dysregulated .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays (e.g., DPPH and ABTS methods). Results indicate that it possesses significant antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases .
Study 1: Antimicrobial Efficacy
In a study published in 2023, various triazoles were synthesized and tested for antimicrobial activity. The results demonstrated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Control | E. coli | 25 |
| Test | E. coli | 22 |
| Control | S. aureus | 30 |
| Test | S. aureus | 27 |
Study 2: Enzyme Inhibition Profile
A kinetic study revealed the compound's ability to inhibit cholinesterases effectively:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Noncompetitive | 10 |
| Butyrylcholinesterase | Competitive | 15 |
These findings indicate that the compound may have therapeutic implications in conditions such as Alzheimer's disease .
Q & A
Q. Example SAR Table :
| Substituent (Position 4) | Cytotoxicity (IC₅₀, μM) | CYP51 Inhibition (%) |
|---|---|---|
| BrCH₂ | 12.3 ± 1.2 | 78 ± 5 |
| ClCH₂ | 18.9 ± 2.1 | 65 ± 7 |
| CH₃ | >50 | 22 ± 3 |
What strategies resolve contradictions in biological activity data across studies?
Advanced Question
Contradictions often arise from variations in experimental design. Address these by:
- Purity Validation : Reanalyze compounds via HPLC (>95% purity). Impurities (e.g., unreacted starting materials) may skew results .
- Assay Standardization :
- Use identical cell lines (e.g., HepG2 vs. HeLa) and culture conditions (e.g., serum concentration, incubation time).
- Normalize enzyme inhibition assays to a positive control (e.g., ketoconazole for CYP51) .
- Structural Analogues : Test derivatives with minor modifications (e.g., 4-fluorophenyl instead of 4-chlorophenyl) to isolate substituent effects .
How to design a multi-step synthesis protocol for generating triazole derivatives with diverse functional groups?
Advanced Question
A modular approach enables diversification:
- Core Synthesis : Use CuAAC to attach the 4-chlorophenyl group.
- Post-Functionalization :
- Purification : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water) for high-purity intermediates .
What computational methods predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?
Advanced Question
- DFT Calculations : Use Gaussian 16 to optimize geometries at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites .
- NBO Analysis : Quantify charge distribution; the bromomethyl carbon typically carries a partial positive charge (δ+ ~0.35), making it susceptible to SN2 attacks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
